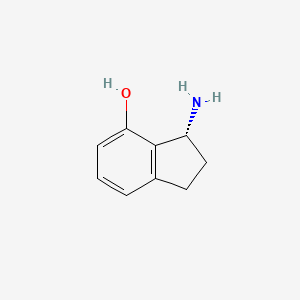

(R)-3-amino-2,3-dihydro-1H-inden-4-ol

Description

(R)-3-amino-2,3-dihydro-1H-inden-4-ol is a bicyclic amino alcohol derivative featuring a fused benzene and cyclopentane ring system (inden scaffold). The compound’s stereochemistry at the 3-position (R-configuration) and functional groups (amine at C3 and hydroxyl at C4) make it a versatile intermediate in organic synthesis and pharmaceutical research. Its hydrochloride salt (CAS 133497-59-3) has a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 . The hydroxyl and amino groups confer polarity, enabling participation in hydrogen bonding and acid-base reactions, which influence solubility and reactivity.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(3R)-3-amino-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2/t7-/m1/s1 |

InChI Key |

MAYMVHAVYDCEHG-SSDOTTSWSA-N |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C(=CC=C2)O |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between (R)-3-amino-2,3-dihydro-1H-inden-4-ol and analogous compounds:

Key Research Findings

- Synthetic Utility: Derivatives like 2,3-dihydro-1H-inden-4-ol () are used in Williamson ether synthesis, suggesting (R)-3-amino-2,3-dihydro-1H-inden-4-ol could participate in similar nucleophilic substitutions .

- Crystallography : 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate forms C–H⋯O hydrogen-bonded chains, indicating that the hydroxyl group in the target compound may stabilize crystal lattices .

- Biological Relevance: Amino-substituted inden derivatives are intermediates in natural product synthesis (e.g., (–)-actinophyllic acid), highlighting their role in medicinal chemistry .

- Stereochemical Impact : The R-configuration in (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol () and the target compound underscores the importance of chirality in receptor binding or catalytic activity.

Physicochemical and Reactivity Differences

- Polarity: The amino and hydroxyl groups in (R)-3-amino-2,3-dihydro-1H-inden-4-ol enhance water solubility compared to dimethyl () or tetramethyl () analogs.

- Electron Effects: The nitro group in (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol () reduces electron density at the aromatic ring, contrasting with the electron-donating amino group in the target compound.

- Steric Hindrance : Iodo- and methyl-substituted derivatives () exhibit reduced reactivity in crowded environments compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.